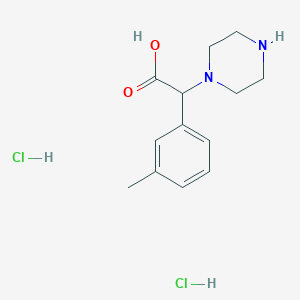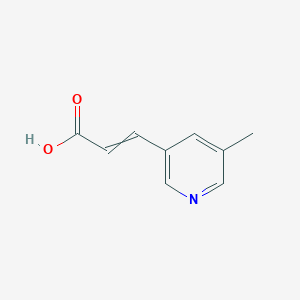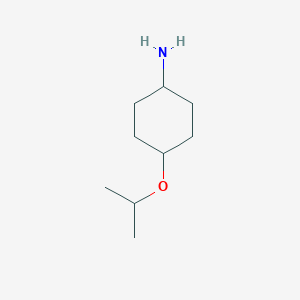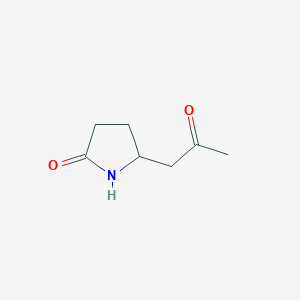
2-(3-Methylphenyl)-2-(piperazin-1-yl)acetic acid dihydrochloride
Übersicht
Beschreibung
2-(3-Methylphenyl)-2-(piperazin-1-yl)acetic acid dihydrochloride is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 302.27 g/mol. This compound is also known by its chemical name, MPAPA dihydrochloride.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Biginelli Synthesis and Novel Derivatives : In the realm of organic chemistry, 2-(3-Methylphenyl)-2-(piperazin-1-yl)acetic acid dihydrochloride is involved in the Biginelli synthesis, leading to the creation of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety. This process is notable for its efficiency and high yield, contributing to the advancement of synthetic methods in chemistry (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Synthesis of Piperazine Derivatives : This compound is also pivotal in synthesizing various derivatives, such as novel carbazole derivatives, which are synthesized through a series of chemical reactions including Mannich reaction and have applications in medicinal chemistry (Sharma, Kumar, & Pathak, 2014).
Biological and Pharmacological Applications
Antimicrobial Activities : Various derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. These studies contribute to the development of new antibacterial and antifungal agents, which are crucial in combating drug-resistant strains of microorganisms (Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, & Karaoglu, 2012).
Polyamide Synthesis : It is instrumental in synthesizing polyamides containing different nucleobases like theophylline and thymine. These polyamides have a range of molecular weights and are soluble in various solvents, showing potential in materials science (Hattori & Kinoshita, 1979).
Antitumor Activity : Piperazine-based tertiary amino alcohols and their dihydrochlorides, synthesized from this compound, have been studied for their impact on tumor DNA methylation. This research contributes to understanding the molecular mechanisms of cancer and the development of potential therapeutic agents (Hakobyan et al., 2020).
Material Science and Chemistry
Synthesis of Protected Piperazines : Efficient methods have been developed for the synthesis of differentially protected 2-(hydroxymethyl)piperazines, starting from this compound. These methods are significant in the preparation of biologically active compounds and in the construction of combinatorial libraries (Gao & Renslo, 2007).
Synthesis of Novel Compounds : It's used in the synthesis of unique compounds like 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, showcasing its versatility in creating novel chemical entities with potential applications (Wujec & Typek, 2023).
Eigenschaften
IUPAC Name |
2-(3-methylphenyl)-2-piperazin-1-ylacetic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.2ClH/c1-10-3-2-4-11(9-10)12(13(16)17)15-7-5-14-6-8-15;;/h2-4,9,12,14H,5-8H2,1H3,(H,16,17);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGOPEJAFHAITJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(=O)O)N2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylphenyl)-2-(piperazin-1-yl)acetic acid dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-chloro-N-[1-(naphthalen-2-yl)ethyl]propanamide](/img/structure/B1422859.png)
![2-chloro-N-[(4-fluorophenyl)(phenyl)methyl]-N-methylacetamide](/img/structure/B1422860.png)

![1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B1422865.png)


![Methyl({[2-(morpholin-4-yl)phenyl]methyl})amine hydrochloride](/img/structure/B1422872.png)